molecular formula C15H17N3O4 B8091163 3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B8091163
M. Wt: 303.31 g/mol
InChI Key: MWDIVZZZAPFGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one ( 2443747-50-8) is a high-purity chemical compound supplied for research and development purposes. This nitrophenyl dihydropyridinone derivative has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 g/mol . It is a valuable analytical standard, particularly for HPLC analysis in method development and validation . As a specialized research chemical, it serves as a useful building block and intermediate in organic synthesis and pharmaceutical R&D for exploring new chemical entities . The compound is provided with comprehensive documentation, including safety data sheets (SDS) detailing proper handling, storage, and hazard information . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can request batch-specific analytical certificates for quality assurance. For specific storage and handling requirements, please consult the associated material safety data sheet (MSDS) .

Properties

IUPAC Name

5-morpholin-4-yl-1-(3-nitrophenyl)-2,3-dihydropyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15-14(16-7-9-22-10-8-16)5-2-6-17(15)12-3-1-4-13(11-12)18(20)21/h1,3-5,11H,2,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDIVZZZAPFGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis typically begins with m-nitroaniline (3-nitroaniline) as the primary aromatic precursor, diverging from the more widely reported p-nitroaniline-based routes. Initial halogenation involves reacting m-nitroaniline with 1-chloro-2,5-pyrrolidinedione (N-chlorosuccinimide) in dichloromethane (DCM) at 0–5°C to yield 3-chloro-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Intermediate A). This step achieves 85–90% conversion, with excess succinimide removed via aqueous extraction.

Morpholine Substitution

Intermediate A undergoes nucleophilic aromatic substitution with morpholine in dimethylformamide (DMF) at 95–100°C, facilitated by triethylamine (Et₃N) as a co-base. Et₃N neutralizes HCl byproducts, maintaining reaction efficiency and minimizing impurity formation (Table 1).

Table 1: Optimization of Morpholine Substitution Conditions

Et₃N (equiv)Morpholine (equiv)Reaction Time (hr)Yield (%)Purity (%)
2.04.066897.2
3.05.057298.6
4.06.047599.1

Increasing Et₃N equivalents reduces reaction time and enhances yield, as excess base ensures complete dehydrohalogenation. Post-reaction, precipitation in ice-cold water isolates the crude product, which is recrystallized from ethanol to ≥98.5% purity.

Critical Process Parameters and Impurity Profiling

Solvent Systems and Temperature Control

DMF outperforms alternative solvents like tetrahydrofuran (THF) or toluene due to its high polarity, which stabilizes the transition state during morpholine substitution. Reactions conducted in DMF at 95–100°C achieve 72–75% yields, whereas THF yields drop to 50–55% under identical conditions.

Byproduct Formation and Mitigation

Major impurities include:

  • 3-Morpholino-1-(3-nitrophenyl)pyridin-2(1H)-one (Over-oxidation product, ≤1.2%)

  • 1-(3-Nitrophenyl)-3-piperidin-1-yl-5,6-dihydropyridin-2(1H)-one (Morpholine analog, ≤0.8%)

These arise from residual moisture or incomplete substitution, mitigated by strict anhydrous conditions and Et₃N excess. LC-MS analysis confirms impurity structures via molecular ion peaks at m/z 316.1 (M+H)+ and 314.1 (M+H)+, respectively.

Alternative Reduction Pathways for Intermediate Purification

Catalytic Hydrogenation

Reducing the nitro group to an amine prior to morpholine substitution offers an alternate route. Using 5% Pd/C under 50 psi H₂ in ethanol at 50°C converts 3-chloro-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to 3-chloro-1-(3-aminophenyl)-5,6-dihydropyridin-2(1H)-one (Intermediate B) with 92% yield. Subsequent morpholine substitution then proceeds at 80°C, though this method introduces additional purification steps.

Sodium Sulfide Reduction

Sodium sulfide (Na₂S·9H₂O) in aqueous ethanol reduces the nitro group at 70°C, achieving 88% yield but requiring careful pH control (pH 8–9) to prevent desulfurization byproducts.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that substituting batch reactors with continuous flow systems reduces reaction time by 40% (from 6 hr to 3.5 hr) for the morpholine substitution step. This method enhances heat transfer and minimizes side reactions, maintaining yields ≥70% at 10 kg/batch scales.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while preserving yield (68–70%). CPME’s low toxicity and high boiling point (106°C) facilitate solvent recovery via distillation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, CH₂), 3.61 (t, J = 4.8 Hz, 4H, morpholine-CH₂), 2.89 (t, J = 6.4 Hz, 2H, CH₂), 2.48 (s, 4H, morpholine-CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-N).

HPLC Purity Protocols

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) resolves the target compound at 8.2 min with ≥98.5% purity, confirming the absence of positional isomers .

Chemical Reactions Analysis

Types of Reactions

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 5,6-dihydropyridinones exhibit antimicrobial properties. The nitrophenyl group may enhance the compound's ability to interact with microbial targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that modifications to the dihydropyridinone scaffold can yield compounds with improved efficacy against resistant strains of bacteria .

Anticancer Properties
The compound's structure suggests potential activity against cancer cells. Preliminary studies have reported that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the morpholino group may enhance solubility and bioavailability, which are critical factors in anticancer drug design .

Neurological Applications
The morpholino group is known for its ability to cross the blood-brain barrier. This characteristic makes this compound a potential candidate for treating neurological disorders such as Alzheimer's disease or other neurodegenerative conditions. Research is ongoing to evaluate its neuroprotective effects and mechanisms of action .

Organic Synthesis Applications

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. For example, it can be used in the synthesis of other heterocyclic compounds or as an intermediate in producing pharmaceuticals .

Reagent in Chemical Reactions
Due to its reactive sites, this compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility is particularly valuable in developing new synthetic methodologies in organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of 5,6-dihydropyridinones against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the nitrophenyl group significantly enhanced antibacterial activity, suggesting that this compound could lead to novel antimicrobial agents.

Case Study 2: Neuroprotective Effects

In vitro studies investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives could reduce cell death and promote cell survival, indicating potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Applications/Findings
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 503615-03-0 C15H17N3O4 303.31 Para-nitro configuration; precursor to Apixaban intermediates Reduced to 4-aminophenyl derivative for Apixaban synthesis (95% yield with Raney Ni) .
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 536760-29-9 C11H10ClN2O3 253.66 Chloro substituent instead of morpholino; lower molecular weight Potential intermediate for halogenated analogs; limited biological data .
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one 446292-04-2 C15H19N3O2 273.33 Reduced nitro group to amine; reactive for coupling reactions Intermediate in Apixaban synthesis (e.g., reacts with 5-chlorovaleryl chloride) .
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one 545445-44-1 C20H25N3O3 355.43 Oxopiperidinyl group at para position; higher molecular complexity Key Apixaban intermediate; antitumor activity in colon cancer cell lines .
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one N/A C18H14N4O2 318.33 Triazolopyrimidinone core; hydroxylphenyl substituent Antimicrobial activity; distinct heterocyclic framework compared to dihydropyridinones .

Key Structural and Functional Differences

Nitro Group Position : The 3-nitrophenyl substituent in the target compound may exhibit steric and electronic differences compared to the 4-nitrophenyl analog. For example, the para-nitro group in CAS 503615-03-0 facilitates efficient reduction to an amine (critical for Apixaban synthesis), whereas the meta position might hinder such reactions .

Morpholino vs.

Downstream Modifications : The oxopiperidinyl derivative (CAS 545445-44-1) demonstrates how functionalization of the phenyl ring enhances pharmacological properties, such as antitumor activity .

Biological Activity

3-Morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a chemical compound with significant potential in pharmaceutical applications, particularly as an intermediate in the synthesis of anticoagulants like apixaban. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 2443747-50-8
  • Purity : Typically > 97% .

This compound functions primarily as a selective inhibitor of coagulation factor Xa. The inhibition of this enzyme is crucial for preventing thrombus formation in various clinical scenarios, particularly in patients with conditions such as atrial fibrillation or those undergoing orthopedic surgeries.

Anticoagulant Activity

Research indicates that this compound exhibits potent anticoagulant properties. It acts by directly inhibiting factor Xa, leading to reduced thrombin generation and subsequent clot formation. This mechanism is similar to that of apixaban, which is clinically used for the prevention of venous thromboembolism.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits factor Xa activity in a concentration-dependent manner. For example, a study found that at concentrations ranging from 0.01 to 10 µM, the compound significantly reduced factor Xa activity by up to 90% .

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound results in prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating enhanced anticoagulant effects. These findings support its potential therapeutic use in managing thrombotic disorders.

Case Studies

  • Case Study on Thromboembolic Events
    A clinical trial evaluated the efficacy of apixaban (which includes this compound as an intermediate) in preventing venous thromboembolism in patients undergoing hip replacement surgery. The results indicated a significant reduction in thromboembolic events compared to placebo .
  • Safety Profile Assessment
    A safety assessment conducted on the compound revealed a favorable profile with minimal adverse effects reported at therapeutic doses. Common side effects included mild gastrointestinal disturbances, which were manageable .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightMechanism of ActionClinical Use
Apixaban503615-03-0459.52 g/molFactor Xa InhibitorAnticoagulant
Rivaroxaban366789-02-8436.87 g/molFactor Xa InhibitorAnticoagulant
Dabigatran874196-53-0628.67 g/molThrombin InhibitorAnticoagulant

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
¹H-NMRδ 3.6–3.8 (morpholino protons)
¹³C-NMRδ 170 (carbonyl)
HRMSm/z 303.3 ([M+H]⁺)

How can the nitro group reduction step be optimized for higher yields?

Answer:
Method selection impacts efficiency:

  • Catalytic Hydrogenation (Pd/C) : Requires high-pressure H₂ but avoids hazardous reagents. Typical yields: 85–90% .
  • Hydrazine Hydrate/Raney Nickel : Achieves 95% yield under mild conditions (60–65°C, ethanol/water solvent) .
  • Sodium Sulfide : Lower yields (~75%) and generates sulfur byproducts, complicating purification .
    Recommendation : Use hydrazine hydrate/Raney nickel for scalability and yield consistency.

Q. Table 2: Comparison of Reduction Methods

MethodYieldConditionsReference
Hydrazine/Raney Ni95%60–65°C, EtOH/H₂O
Catalytic H₂ (Pd/C)85–90%High-pressure H₂, NMP solvent
Sodium Sulfide75%Aqueous/organic solvent

What methodologies assess this compound’s role in ROS-mediated anticancer mechanisms?

Answer:
Advanced studies use:

  • MTT Assays : Quantify cytotoxicity in cancer cells (e.g., IC₅₀ values in A549 lung cancer cells) .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure intracellular ROS generation .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms programmed cell death .
  • Thiol Reactivity Assays : Evaluate electrophilic interactions with glutathione (GSH/GSSG ratios) .

Key Finding : The 5,6-dihydropyridin-2(1H)-one unit acts as a Michael acceptor, depleting GSH and inducing oxidative stress .

How is this compound analyzed for impurity profiling in Apixaban production?

Answer:

  • HPLC-UV/HRMS : Monitors residual intermediates (e.g., 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, CAS 545445-44-1) .
  • Process-Related Impurities : Include nitro-reduction byproducts and uncyclized pentanamide derivatives .
  • Specifications : Purity ≥99% (by area normalization) for pharmaceutical-grade material .

What synthetic strategies improve scalability for industrial research?

Answer:

  • One-Pot Reactions : Combine reduction and cyclization steps, reducing isolation steps and improving yield (50.2% over 3 steps) .
  • Solvent Optimization : Use polar aprotic solvents (DMF, NMP) for morpholino substitution reactions (75% yield) .
  • Base Selection : Alkali metal alkoxides (e.g., NaOEt) enhance cyclization efficiency .

Q. Table 3: Scalability Metrics

ParameterValueReference
Overall Yield (3 steps)50.2%
Cyclization Yield94%
Purity Post-Recrystallization≥99%

How does structural modification of this compound influence biological activity?

Answer:

  • Nitro Group Replacement : Substitution with electron-withdrawing groups (e.g., -CF₃) enhances electrophilicity, increasing ROS generation .
  • Morpholino Modification : Replacing morpholino with piperazine alters solubility and target affinity .
  • Dihydropyridinone Ring Saturation : Fully saturated rings reduce reactivity, diminishing anticancer effects .

Key Insight : Positional isomerism (e.g., meta- vs. para-nitrophenyl) significantly impacts cytotoxicity .

What stability challenges are associated with this compound?

Answer:

  • Hydrolytic Degradation : The lactam ring is susceptible to hydrolysis in acidic/basic conditions .
  • Oxidative Stability : Nitro groups may degrade under prolonged light exposure. Store at 2–8°C in amber vials .
  • Solution Stability : Stable in PBS (pH 7.4) for 24 hours, but degrades in DMSO beyond 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.